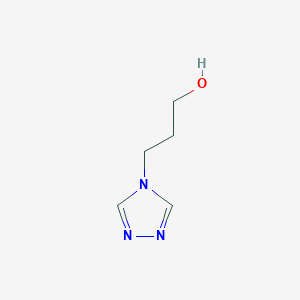

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol

Descripción

Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, triazoles are valued for their stability and the diverse range of reactions they can undergo. They serve as versatile building blocks for the construction of more complex molecular architectures. The nitrogen atoms in the triazole ring can act as ligands for metal catalysts, influencing the outcome of various chemical transformations.

From a medicinal chemistry perspective, the triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. Its presence in a molecule can enhance metabolic stability, improve solubility, and facilitate hydrogen bonding interactions with biological targets such as enzymes and receptors. This has led to the incorporation of the 1,2,4-triazole (B32235) scaffold into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. nih.govresearchgate.net The development of new antifungal agents is a particularly active area of research for 1,2,4-triazole derivatives. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1,2,4-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFQZUIYYGSLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512371 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-94-1 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Propanol Derivatives in the Chemical Sciences

An Overview in Chemical Literature

Propanol derivatives are characterized by a three-carbon alkyl chain with a hydroxyl (-OH) group. This functional group allows for a variety of chemical modifications, such as esterification, etherification, and oxidation, making them valuable precursors for a wide range of other organic compounds. In the context of medicinal chemistry, the propanol linker can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The length and flexibility of the propanol chain can affect how a drug molecule binds to its target, potentially enhancing its efficacy.

The Scientific Impetus for Investigating 3 4h 1,2,4 Triazol 4 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of the atoms within the this compound molecule.

Proton NMR spectroscopy identifies the different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the triazole ring, the propyl chain, and the hydroxyl group are expected. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The protons on the triazole ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. The protons of the propyl chain would exhibit characteristic splitting patterns (e.g., triplets, multiplets) arising from spin-spin coupling with adjacent protons. The chemical shifts for the methylene groups would be influenced by their proximity to the electronegative triazole ring and the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole-H | Data not available | Data not available | Data not available |

| N-CH₂ | Data not available | Data not available | Data not available |

| CH₂-CH₂-CH₂ | Data not available | Data not available | Data not available |

| CH₂-OH | Data not available | Data not available | Data not available |

| OH | Data not available | Data not available | Data not available |

Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants for this compound are not available in the public domain as of the last search.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the triazole ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl chain. The chemical shifts of the propyl chain carbons will be influenced by their position relative to the triazole ring and the hydroxyl group. For instance, the carbon atom bonded to the nitrogen of the triazole ring and the carbon atom bonded to the hydroxyl group will be deshielded and appear at a lower field than the central methylene carbon of the propyl chain.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Triazole-C | Data not available |

| N-CH₂ | Data not available |

| CH₂-CH₂-CH₂ | Data not available |

| CH₂-OH | Data not available |

Note: Specific experimental data for ¹³C NMR chemical shifts for this compound are not available in the public domain as of the last search.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (molecular formula C₅H₉N₃O), HRMS would provide a highly accurate mass measurement of its molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Note: Specific experimental HRMS data for this compound, including the exact mass of the molecular ion and its fragmentation pattern, are not publicly available based on the conducted searches.

Chromatographic Purity Assessment (e.g., TLC Analysis)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. In the analysis of this compound, a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) would be selected.

The purity of the compound is determined by the presence of a single spot on the TLC plate after development and visualization. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. Different solvent systems can be employed to ensure the absence of impurities that might co-elute in a particular system.

Note: Specific details regarding the TLC analysis of this compound, such as the recommended mobile phase composition and the corresponding Rƒ value, are not documented in the available literature.

Chemical Reactivity and Derivatization of 3 4h 1,2,4 Triazol 4 Yl Propan 1 Ol

Reactivity of the Propanol (B110389) Hydroxyl Group

The primary alcohol group in 3-(4H-1,2,4-triazol-4-yl)propan-1-ol is a key site for derivatization, readily undergoing reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

The hydroxyl group can be converted into an ester through reaction with various acylating agents. For instance, in the synthesis of antifungal agents, the alcoholic function of structurally similar triazole-containing propan-2-ol derivatives, such as fluconazole, is reacted with acid chlorides of aliphatic and aromatic organic acids to yield the corresponding esters semanticscholar.org. This suggests that this compound can be similarly derivatized.

Etherification reactions are also a viable pathway for modification. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of primary alcohols allows for the formation of ethers under appropriate conditions, such as the Williamson ether synthesis.

Table 1: Examples of Potential Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Type |

| Esterification | Acetyl chloride | 3-(4H-1,2,4-triazol-4-yl)propyl acetate |

| Esterification | Benzoyl chloride | 3-(4H-1,2,4-triazol-4-yl)propyl benzoate |

| Etherification | Methyl iodide (in the presence of a base) | 1-methoxy-3-(4H-1,2,4-triazol-4-yl)propane |

| Etherification | Benzyl bromide (in the presence of a base) | 1-(benzyloxy)-3-(4H-1,2,4-triazol-4-yl)propane |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents would favor the formation of 3-(4H-1,2,4-triazol-4-yl)propanal, while stronger oxidizing agents would lead to the formation of 3-(4H-1,2,4-triazol-4-yl)propanoic acid.

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with a π-excessive nature, containing three nitrogen atoms at the 1-, 2-, and 4-positions chemicalbook.com. This electronic structure governs its reactivity towards electrophiles and nucleophiles.

The 1,2,4-triazole ring is generally considered to be electron-deficient due to the presence of three electronegative nitrogen atoms. This makes electrophilic aromatic substitution on the carbon atoms of the ring difficult. Electrophilic attack, if it occurs, is more likely to happen at the nitrogen atoms, which have higher electron density chemicalbook.com. For instance, the parent 1H-1,2,4-triazole can be protonated at the N4 position chemicalbook.com. Alkylation of 1H-1,2,4-triazole can occur at the N1 position chemicalbook.com. Recent studies have also shown that C-H amination of 1,2,4-triazole can be achieved, suggesting a pathway for functionalization acs.org.

The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution under certain conditions chemicalbook.com. This reactivity can be exploited for the introduction of various substituents onto the triazole ring. For instance, halogenated 1H-1,2,4-triazole nucleosides have been used in nucleophilic substitution reactions to produce 5-substituted triazoles researchgate.net.

Functionalization Strategies for Novel Derivatives

A variety of functionalization strategies can be employed to synthesize novel derivatives of this compound, leveraging the reactivity of both the hydroxyl group and the triazole ring. These strategies are crucial for developing new compounds with potential applications in various fields.

One common approach involves the synthesis of 1,2,4-triazole-3-thione derivatives, which can be further modified. The synthesis typically involves multiple steps, including esterification, hydrazinolysis, and cyclization zsmu.edu.ua. The resulting thione can then undergo reactions at the sulfur atom to introduce a wide range of functional groups zsmu.edu.ua.

Another strategy involves the direct derivatization of the triazole ring. For example, cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides have been reported researchgate.net. Furthermore, the synthesis of Mannich bases from corresponding thiones has also been described zsmu.edu.ua.

The development of novel 1,2,4-triazole derivatives is an active area of research, with many synthetic methods being explored to create compounds with diverse functionalities researchgate.netresearchgate.net.

Formation of Amine, Thio, and Aminoalkylation Derivatives

The structural features of this compound allow for the introduction of amine, thio, and aminoalkyl functionalities through various synthetic routes. While direct derivatization of this specific molecule is not extensively documented, analogous reactions with similar 1,2,4-triazole scaffolds provide a clear indication of its potential chemical transformations.

Amine and Thio Derivatives: The conversion of the terminal hydroxyl group to an amine or a thiol represents a key synthetic pathway. Standard organic chemistry methodologies can be employed for these transformations. For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia or a protected amine equivalent to yield the corresponding amine derivative. Similarly, reaction with a thiolating agent can introduce the thio functionality.

The 1,2,4-triazole ring itself, particularly in its thione form (1,2,4-triazole-3-thione), is a common precursor for thioether derivatives. Although this compound does not possess a thione group, understanding the reactivity of related compounds is crucial. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols readily react with electrophiles to form S-substituted derivatives.

Aminoalkylation Derivatives (Mannich Reaction): The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. In the context of 1,2,4-triazoles, the N-H proton of the triazole ring can participate in this reaction. The reaction of a 1,2,4-triazole with formaldehyde and a primary or secondary amine leads to the formation of N-aminomethyl derivatives, known as Mannich bases. This reaction introduces an aminoalkyl group onto one of the nitrogen atoms of the triazole ring. While specific studies on this compound are scarce, the general reactivity of the 1,2,4-triazole nucleus suggests its susceptibility to such transformations. nih.govzsmu.edu.ua

The synthesis of Mannich bases from 1,2,4-triazole-3-thiones is well-established, where the reaction typically occurs at the N-2 position of the triazole ring. nih.gov These reactions are usually carried out in an alcohol or dioxane medium. zsmu.edu.ua

Modification with Heterocyclic Systems

The modification of this compound with other heterocyclic systems can lead to the creation of hybrid molecules with potentially enhanced properties. This can be achieved by forming a linkage between the triazole propanol scaffold and another heterocyclic ring.

One common strategy involves the S-alkylation of a 1,2,4-triazole-3-thiol with a haloalkyl-substituted heterocycle. This approach creates a thioether bridge between the two heterocyclic systems. For instance, 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol has been reacted with 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one to synthesize a molecule containing both 1,2,4-triazole and 1,2,3-triazole rings.

Another approach is the direct coupling of the 1,2,4-triazole ring with other heterocyclic moieties. For example, Suzuki cross-coupling reactions have been utilized to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating that the triazole ring can be functionalized with aryl and, by extension, heteroaryl groups. nih.govnih.gov

Furthermore, the hydroxyl group of the propanol side chain can be used as a handle for introducing other heterocyclic systems through ether or ester linkages. The synthesis of 3-(1,2,4-triazol-1-yl)propane-1,2-diol and its subsequent reaction with ketones to form 4-(azol-1-ylmethyl)-1,3-dioxolanes illustrates how the hydroxyl groups can be used to build new heterocyclic structures. rasayanjournal.co.in

The following table provides examples of derivatization reactions on related 1,2,4-triazole structures, which can be considered analogous for this compound.

| Starting Material | Reagents | Product Type | Reference |

| 4-Amino-1,2,4-triazole-3-thiones | Formaldehyde, Primary/Secondary Amines | Mannich Bases (Aminoalkylation) | zsmu.edu.ua |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Boronic Acids, Pd Catalyst | Diaryl-1,2,4-triazole Derivatives | nih.govnih.gov |

| 3-(1,2,4-Triazol-1-yl)propane-1,2-diol | Ketones | 4-(Azol-1-ylmethyl)-1,3-dioxolanes | rasayanjournal.co.in |

| 4-Amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | Schiff Bases | nih.gov |

Computational Chemistry and Mechanistic Studies on 3 4h 1,2,4 Triazol 4 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 3-(4H-1,2,4-triazol-4-yl)propan-1-ol. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. inorgchemres.org

For substituted 1,2,4-triazoles, DFT studies have successfully correlated calculated parameters with experimental findings, confirming molecular geometries and explaining observed reactivity patterns. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters for a Substituted 1,2,4-Triazole (B32235) Derivative (Illustrative) This table illustrates typical data obtained from DFT calculations for 1,2,4-triazole derivatives, as specific data for this compound is not available.

| Parameter | Description | Typical Calculated Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.1 to -6.9 eV | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.3 eV | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.6 to 5.7 eV | nih.gov |

| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 6.0 Debye | inorgchemres.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.3 to 2.8 eV | researchgate.net |

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products via transition states. The synthesis of this compound typically involves the N-alkylation of a 1,2,4-triazole ring. researchgate.net Computational studies can map the potential energy surface of this reaction to determine the most favorable pathway.

The alkylation of the 1,2,4-triazole anion can occur at different nitrogen atoms (N1, N2, or N4), leading to regioisomers. Theoretical calculations of the energies of these isomers and the activation barriers leading to their formation can explain and predict the regioselectivity observed experimentally. uzhnu.edu.uanih.gov Studies have shown that factors like the base, solvent, and nature of the alkylating agent can influence which isomer is favored. researchgate.netbohrium.com

While the final step to form this compound is an alkylation (substitution) reaction, the synthesis of the 1,2,4-triazole core itself can involve cycloaddition reactions. frontiersin.org For instance, the Huisgen 1,3-dipolar cycloaddition is a common method for forming triazole rings. nih.gov

Computational analysis of these reactions involves:

Locating Transition States (TS) : Using algorithms like the Berny optimization, the geometry of the transition state—the highest energy point along the reaction coordinate—is located.

Frequency Calculations : A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations follow the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These analyses provide a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction.

By calculating the Gibbs free energy (ΔG) of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a complete energetic profile of the reaction can be constructed.

This profile reveals:

Activation Energy (ΔG‡) : The energy difference between the reactants and the transition state, which determines the reaction rate.

For the N-alkylation of 1,2,4-triazole, computational studies can compare the activation energies for attack at the N1, N2, and N4 positions. The pathway with the lowest activation energy will be the kinetically favored one, thus predicting the major product. Such studies on similar systems have successfully explained the observed regioselectivity in triazole alkylation. uzhnu.edu.uabohrium.com

Conformational Analysis and Molecular Dynamics Simulations

The propanol (B110389) side chain of this compound imparts significant conformational flexibility. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in solution). pensoft.net An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Key insights from MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. mdpi.com

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule.

Solvent Accessible Surface Area (SASA) : Calculates the surface area of the molecule that is accessible to a solvent, which is important for understanding solubility and interactions. ajchem-a.com

These simulations are crucial for understanding how the molecule behaves in a biological context, such as its ability to adopt a specific conformation required for binding to a receptor. pensoft.net

Ligand-Receptor Interaction Modeling (if applicable to specific applications)

Although specific biological targets for this compound are not well-documented, many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antifungal and anticancer properties. nih.govnih.gov Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. ijper.org

The docking process involves:

Preparation : Obtaining or modeling the 3D structures of both the ligand and the receptor.

Sampling : Placing the ligand in numerous positions and orientations within the receptor's binding site.

Scoring : Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.

Table 2: Representative Molecular Docking Results for a Triazole Derivative with a Protein Target (Illustrative) This table shows a typical output from a molecular docking simulation, which would be applicable if a biological target for this compound were identified.

| Parameter | Description | Example Value/Result | Reference |

| Binding Energy | Estimated free energy of binding (lower is better) | -9.20 kcal/mol | nih.gov |

| Hydrogen Bonds | Key H-bond interactions with amino acid residues | HIS 244, PHE 264 | pensoft.net |

| Hydrophobic Interactions | Interactions with non-polar amino acid residues | LEU 276, VAL 283 | pensoft.netajchem-a.com |

| Inhibitory Constant (Ki) | Calculated inhibition constant based on binding energy | 500 nM (estimated) | - |

Advanced Applications and Research Directions for 3 4h 1,2,4 Triazol 4 Yl Propan 1 Ol

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of both a hydroxyl group and a triazole ring in 3-(4H-1,2,4-triazol-4-yl)propan-1-ol provides multiple reaction sites, making it a highly useful intermediate in organic synthesis. Researchers have utilized this compound as a precursor for creating a diverse range of molecules, including those with significant biological activity and complex heterocyclic structures.

Precursor in the Synthesis of Biologically Active Compounds

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer drugs. nih.govlifechemicals.com The propanol (B110389) side chain of this compound offers a convenient handle for further chemical modifications, allowing for the synthesis of novel derivatives with potential therapeutic applications.

While direct synthesis of marketed drugs from this specific propanol derivative is not extensively documented in publicly available literature, the general strategy involves leveraging the triazole nucleus for its biological effect and modifying the side chain to optimize pharmacokinetic and pharmacodynamic properties. For instance, the hydroxyl group can be derivatized to form ethers, esters, or other functional groups, leading to new chemical entities for biological screening. The synthesis of various 1,2,4-triazole derivatives has been shown to yield compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Examples of Biologically Active Compound Classes Synthesized from 1,2,4-Triazole Precursors

| Compound Class | Therapeutic Area | Key Synthetic Strategy |

| Triazole Antifungals | Antifungal | Modification of the side chain attached to the triazole ring to enhance efficacy and reduce toxicity. |

| Triazole Anticancer Agents | Oncology | Incorporation of the triazole scaffold into larger molecules to target specific enzymes or receptors. nih.gov |

| Triazole Anticonvulsants | Neurology | Synthesis of derivatives with varied substituents on the triazole ring and side chains to modulate activity. researchgate.net |

Building Block for Heterocyclic Scaffolds and Frameworks

The 1,2,4-triazole ring is a fundamental component in the construction of more complex heterocyclic systems. frontiersin.orgnih.gov this compound can serve as a starting material for the synthesis of fused heterocyclic systems, such as triazolopyrimidines and other bridged structures. These larger, more rigid frameworks are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for specific molecular recognition.

The synthesis of such scaffolds often involves reactions that engage both the triazole ring and the propanol side chain. For example, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization reactions with the nitrogen atoms of the triazole ring. This approach allows for the creation of a variety of bicyclic and polycyclic heterocyclic compounds that would be difficult to access through other synthetic routes. The development of synthetic methods for 1,2,4-triazole derivatives is an active area of research, with a focus on creating diverse molecular architectures. frontiersin.orgnih.gov

Exploration in Materials Science

The unique electronic and coordination properties of the 1,2,4-triazole ring make it an attractive component for the design of novel functional materials. The incorporation of this compound into polymeric structures and other materials can impart desirable characteristics such as thermal stability, conductivity, and specific binding capabilities.

Development of Functional Materials Incorporating Triazole-Propanol Moieties

Research into polymers containing 1,2,4-triazole rings has shown that these materials can exhibit interesting properties. ajchem-a.com For instance, the nitrogen atoms of the triazole rings can coordinate with metal ions, leading to the formation of coordination polymers with potential applications in catalysis or as sensory materials. While specific examples utilizing this compound are not widely reported, the general principles of incorporating triazole units into polymers suggest a promising avenue for future research. uobaghdad.edu.iqmdpi.com

Catalysis and Ligand Design

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for transition metals, making triazole-containing compounds valuable as ligands in catalysis. researchgate.net The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the triazole ring, such as the propanol side chain in this compound.

Utilization as Ligands for Transition Metal-Mediated Transformations

Transition metal complexes bearing triazole-based ligands have been employed as catalysts in a variety of organic transformations. researchgate.netnih.gov The hydroxyl group of this compound can play a crucial role in the catalytic cycle, either by acting as a secondary coordination site (hemilabile ligand) or by being modified to introduce other coordinating groups.

While catalytic studies specifically employing this compound as a ligand are not extensively documented, the broader class of substituted triazoles has shown significant promise. For example, palladium and platinum complexes of triazole-based phosphine (B1218219) ligands have demonstrated excellent activity in α-alkylation reactions. rsc.org The synthesis and characterization of transition metal complexes with various 1,2,4-triazole derivatives is an active field of research, with the potential for discovering new and efficient catalysts for a range of chemical reactions. researchgate.netacs.org

Table 2: Potential Applications of this compound in Different Research Areas

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel antifungal and anticancer agents. | The 1,2,4-triazole core is a known pharmacophore, and the propanol side chain allows for structural diversification. |

| Materials Science | Development of corrosion-resistant coatings and specialty polymers. | The triazole moiety can interact with metal surfaces and be incorporated into polymer backbones. |

| Catalysis | Design of new ligands for homogeneous and heterogeneous catalysis. | The triazole nitrogen atoms can coordinate to metal centers, and the propanol group can be functionalized to tune catalytic activity. |

Investigation in Organocatalysis

The 1,2,4-triazole moiety is a well-established pharmacophore and a versatile building block in organic synthesis. researchgate.netnih.gov Its derivatives have been explored as organocatalysts, leveraging the nucleophilic and basic properties of the nitrogen atoms within the triazole ring. Although specific studies employing this compound as an organocatalyst are not prominent, its structure is amenable to such applications.

The lone pairs of electrons on the nitrogen atoms of the 1,2,4-triazole ring can act as a catalytic site. Furthermore, the terminal hydroxyl group could be functionalized to introduce other catalytic functionalities or to tether the molecule to a solid support, creating a recyclable catalyst system. Research in this area could focus on its potential to catalyze a variety of organic transformations.

Potential Organocatalytic Applications:

| Reaction Type | Potential Role of this compound | Rationale |

| Michael Addition | Base catalyst | The nitrogen atoms of the triazole ring can deprotonate a pronucleophile, initiating the conjugate addition. |

| Aldol Reaction | Brønsted base catalyst | Similar to the Michael addition, it could facilitate the formation of an enolate intermediate. |

| Acyl Transfer Reactions | Nucleophilic catalyst | The triazole nitrogen can act as a nucleophile to activate acyl donors. |

| Asymmetric Catalysis | Chiral ligand precursor | The hydroxyl group provides a handle for the introduction of chiral auxiliaries, enabling enantioselective transformations. |

Further investigations are warranted to synthesize derivatives of this compound and evaluate their catalytic efficacy in these and other organic reactions. Such studies would contribute to the expanding field of organocatalysis by potentially introducing a new class of readily accessible and modifiable catalysts.

Bio-conjugation and Prodrug Design Considerations

The chemical structure of this compound makes it an interesting candidate for bio-conjugation and prodrug design, strategies aimed at improving the therapeutic properties of drug molecules.

Bio-conjugation:

Bio-conjugation involves linking a molecule to a biological entity, such as a protein or antibody, often to target specific cells or tissues. The terminal hydroxyl group of this compound serves as a convenient point of attachment for conjugation. It can be activated or converted into other functional groups (e.g., esters, ethers, carbamates) to facilitate linkage to biomolecules. For instance, phenyl-1,2,4-triazoline-3,5-diones (PTADs) have been explored for the chemoselective bio-conjugation of tyrosine residues in peptides and proteins. mdpi.com While not a PTAD itself, the 1,2,4-triazole core in this compound is a key structural feature in this class of reagents, suggesting that derivatives of the subject compound could be developed for similar applications.

Prodrug Design:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com This approach is often used to improve solubility, stability, or bioavailability. The 1,2,4-triazole ring and the hydroxyl group of this compound offer handles for prodrug modification.

For example, a prodrug strategy for a novel triazole antifungal agent involved the formation of a triazolium salt. amazonaws.com This salt, linked to an aminocarboxyl moiety, undergoes enzymatic activation followed by chemical degradation to release the active parent drug. amazonaws.com This approach highlights the potential for modifying the triazole ring of this compound to create a water-soluble prodrug that could be administered parenterally. amazonaws.com

Potential Prodrug Strategies:

| Prodrug Strategy | Modification Site | Activation Mechanism | Potential Advantage |

| Ester Prodrug | Hydroxyl group | Enzymatic (esterase) cleavage | Improved lipophilicity and cell permeability |

| Phosphate Ester Prodrug | Hydroxyl group | Enzymatic (phosphatase) cleavage | Enhanced water solubility |

| Triazolium Salt Formation | Triazole ring | Enzymatic cleavage followed by chemical degradation amazonaws.com | Increased water solubility for parenteral administration amazonaws.com |

| Glucuronide Prodrug | Hydroxyl group | Cleavage by β-glucuronidase | Targeted drug release in specific tissues |

The development of prodrugs of this compound or its biologically active derivatives could overcome pharmacokinetic challenges and enhance its therapeutic potential. Future research should focus on synthesizing and evaluating such prodrugs to assess their stability, conversion rates, and biological activity.

Future Perspectives in the Research of 3 4h 1,2,4 Triazol 4 Yl Propan 1 Ol

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic pathways in organic chemistry, and the synthesis of 1,2,4-triazole (B32235) derivatives is no exception. nih.govnih.govresearchgate.net Future research on 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is expected to prioritize the development of more sustainable and environmentally benign synthetic methods to reduce waste, minimize energy consumption, and avoid hazardous materials. rsc.orgresearchgate.net

Key areas of focus will likely include:

Eco-friendly Solvents and Catalysts: A significant shift away from traditional volatile organic solvents is anticipated. Research into utilizing greener media, such as polyethylene (B3416737) glycol (PEG), which is recyclable and non-toxic, has shown promise for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgmdpi.com The use of ceric ammonium (B1175870) nitrate (B79036) in PEG provides an environmentally benign and economically viable route for oxidative cyclization reactions. organic-chemistry.orgmdpi.com Similarly, exploring reactions in micellar media or water could drastically reduce the environmental footprint of the synthesis. unive.it

Alternative Energy Sources: Nonconventional energy sources are a cornerstone of green chemistry. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted reactions have been effectively used to synthesize various triazole derivatives, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov The application of these technologies to the synthesis of this compound could offer a more efficient and sustainable manufacturing process.

Atom-Economical Reactions: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product. This includes exploring metal-free catalytic systems or highly efficient copper-catalyzed reactions that use green oxidants like molecular oxygen (O₂), minimizing the generation of stoichiometric byproducts. frontiersin.orgnih.gov

| Strategy | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Green Solvents (e.g., PEG, Water) | Replacing volatile organic compounds with non-toxic, recyclable, or aqueous media. | Reduced environmental impact, improved safety, potential for catalyst recycling. | organic-chemistry.orgmdpi.comunive.it |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions rapidly and efficiently. | Drastically shorter reaction times, increased yields, lower energy usage. | nih.govresearchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to induce cavitation and accelerate chemical reactions. | Enhanced reaction rates, improved yields, often performed at lower temperatures. | nih.govnih.gov |

| Efficient Catalysis | Utilizing highly active catalysts (e.g., copper complexes) with green oxidants like O₂. | High atom economy, mild reaction conditions, reduced catalyst loading. | frontiersin.orgnih.gov |

Exploration of Novel Reactivity and Transformation Pathways

While the synthesis of the core this compound structure is important, future research will also delve into its potential as a scaffold for creating more complex molecules. This involves exploring the reactivity of both the 1,2,4-triazole ring and its N-propanol substituent to forge new chemical bonds and introduce diverse functional groups.

C-H Functionalization: The 1,2,4-triazole moiety can act as a directing group for transition-metal-catalyzed C-H functionalization. organic-chemistry.org This strategy could be employed to directly attach aryl or other groups to the triazole ring of this compound, bypassing the need for pre-functionalized starting materials and offering a more direct route to novel derivatives.

Cross-Coupling Reactions: For derivatives of this compound that incorporate halogen atoms on the triazole ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, present a powerful tool for creating new C-C bonds. nih.gov This method has been successfully used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles and could be adapted to build a library of diverse analogues. nih.gov

Transformations of the Propanol (B110389) Side Chain: The primary alcohol group on the propanol side chain is a versatile functional handle. Future work could explore its oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an amine. These transformations would yield a new set of derivatives with different physicochemical properties and potential biological activities.

Ring Transformation Reactions: The 4H-1,2,4-triazole ring itself can undergo transformation under specific conditions. For example, thermolysis or photolysis of 4H-triazoles has been shown to produce 3-amino-2H-azirines, offering a pathway to entirely different heterocyclic systems. scilit.com Investigating such reactivity for this compound could open up new areas of chemical space.

Integration with Flow Chemistry and Automation in Synthesis

Continuous flow chemistry is revolutionizing chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and automation. rsc.org The application of this technology represents a major future perspective for the synthesis of this compound and its derivatives.

The benefits of integrating flow chemistry include:

Enhanced Safety: Many triazole syntheses involve energetic intermediates or reagents like azides. uc.pt Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for such hazardous reactions to be performed under controlled conditions, minimizing the risk of thermal runaways. rsc.orguc.pt

Process Intensification and Scalability: Flow systems enable rapid reaction optimization by allowing for quick changes in parameters like temperature, pressure, and residence time. beilstein-journals.orgsoci.org Once optimized, the process can be easily scaled up by running the reactor for longer periods or by using parallel reactors, facilitating gram-scale production or more. beilstein-journals.org

Automation and High-Throughput Synthesis: Flow reactors can be integrated into automated platforms for high-throughput synthesis and screening. rsc.org Such systems allow for the rapid generation of libraries of this compound analogues by systematically varying starting materials, which can accelerate the discovery of compounds with desired properties. nih.govrsc.org

| Feature | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Improved Heat/Mass Transfer | High surface-area-to-volume ratio in microreactors allows for precise temperature control. | Enhanced safety for exothermic reactions, improved selectivity and yield. | rsc.orguc.pt |

| Scalability | Production is scaled by extending operational time ('scaling out') rather than increasing reactor size. | Seamless transition from laboratory discovery to pilot-scale production. | beilstein-journals.orgnih.gov |

| Automation | Integration with pumps, sensors, and software for automated control and optimization. | High-throughput screening, rapid library synthesis, improved reproducibility. | nih.govsoci.orgrsc.org |

| Heterogeneous Catalysis | Use of packed-bed reactors with solid-supported catalysts (e.g., copper-on-charcoal). | Simplified product purification, catalyst reusability, continuous operation. | nih.govrsc.org |

Advanced Computational-Experimental Integration for Design and Discovery

The synergy between computational chemistry (in silico methods) and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach holds immense potential for accelerating the design of new derivatives and for understanding their chemical behavior at a molecular level.

Future research directions include:

Rational Drug Design: Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. pensoft.netresearchgate.netnih.govmdpi.com These computational tools can guide the design of new analogues with potentially enhanced biological activity, prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming trial-and-error screening. nih.govnih.gov

Prediction of Physicochemical Properties: Computational methods can predict key properties such as solubility, lipophilicity, and ADME (absorption, distribution, metabolism, and excretion) profiles for virtual compounds. pensoft.netnih.gov This allows chemists to design molecules with improved drug-like characteristics from the outset.

Understanding Reactivity and Mechanisms: Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of this compound and its potential tautomers. nih.govresearchgate.net These calculations can help rationalize experimental outcomes and predict the feasibility of new transformation pathways, guiding the development of novel synthetic methods. mdpi.com The integration of theoretical modeling with experimental studies offers a robust framework for understanding and predicting the behavior of these molecules. mdpi.com

This combined computational-experimental workflow creates a feedback loop where in silico predictions guide experimental work, and the results from the lab are used to refine and improve the computational models, ultimately accelerating the discovery and development cycle.

Q & A

Basic: What are the recommended synthetic routes for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry) , which efficiently constructs the triazole core. For example, analogous derivatives like 2-(1-aryl-triazol-4-yl)propan-2-ols were synthesized by reacting terminal alkynes with azides under Cu(I) catalysis, followed by purification via recrystallization from methanol or ethanol . Optimization involves:

- Catalyst loading : 5–10 mol% Cu(I) to minimize side reactions.

- Temperature : Reflux in ethanol (70–80°C) for 6–12 hours.

- Purification : Use solvent mixtures like DMF-EtOH (1:1) for recrystallization to enhance purity .

Basic: How can X-ray crystallography and software like SHELX be utilized to determine the crystal structure of derivatives of this compound?

SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are critical for small-molecule crystallography. Key steps include:

- Data collection : Use high-resolution (≤1.0 Å) diffraction data to resolve triazole ring geometry.

- Refinement : Apply SHELXL’s restraints for hydrogen bonding and thermal parameters.

- Visualization : ORTEP-3 generates publication-quality diagrams, highlighting bond lengths and angles .

Basic: What in vitro assays are appropriate for evaluating biological activity, particularly in antifungal or antiproliferative contexts?

- Antifungal assays : Follow CLSI guidelines using microdilution methods (e.g., MIC determination against Candida spp.) .

- Antiproliferative assays : Employ MTT or SRB assays on cancer cell lines (e.g., HDAC inhibition studies with IC₅₀ calculations) .

- Controls : Include fluconazole for antifungal studies and SAHA (suberoylanilide hydroxamic acid) for HDAC inhibition .

Advanced: How should researchers address discrepancies in biological activity data between similar triazole derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects on the triazole ring (e.g., electron-withdrawing groups may enhance antifungal activity) .

- Purity verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting bioactivity .

- Computational docking : Predict binding modes to target proteins (e.g., fungal CYP51 or HDAC enzymes) using AutoDock Vina .

Advanced: What analytical techniques are critical for characterizing this compound and its impurities?

- HPLC : Employ a C18 column with UV detection (254 nm) and relative retention time (RRT) analysis to identify impurities like structural isomers (e.g., Impurity A in fluconazole synthesis) .

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring (e.g., distinguishing 1,2,3- vs. 1,2,4-triazole substitution) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced: What strategies improve solubility and bioavailability in preclinical studies?

- Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl moiety to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.

- Structural modifications : Incorporate hydrophilic substituents (e.g., sulfonate groups) on the propanol chain .

Advanced: How do structural modifications at the triazole moiety impact pharmacological profiles, and what computational tools predict these effects?

- Impact : Adding nitro groups (e.g., 3-nitro-1,2,4-triazole) increases electrophilicity, enhancing antifungal activity but potentially reducing solubility .

- Computational tools :

Advanced: What are common impurities formed during synthesis, and how can they be identified and quantified?

- Impurities :

- Quantification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.